molecular formula C9H13N3O3 B11810430 Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11810430
M. Wt: 211.22 g/mol
InChI Key: GYBDDVPGKMJVBQ-UHFFFAOYSA-N
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Description

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a tetrahydrofuran (THF) ring at position 3 and an ethyl ester group at position 3. The THF moiety introduces stereoelectronic effects and enhances solubility in polar solvents due to its oxygen-containing ring.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 5-(oxolan-2-yl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C9H13N3O3/c1-2-14-9(13)8-10-7(11-12-8)6-4-3-5-15-6/h6H,2-5H2,1H3,(H,10,11,12)

InChI Key

GYBDDVPGKMJVBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CCCO2

Origin of Product

United States

Preparation Methods

Synthesis of Tetrahydrofuran-2-Carbonyl Thiosemicarbazide

The reaction begins with tetrahydrofuran-2-carbonyl chloride (prepared via chlorination of tetrahydrofuran-2-carboxylic acid) and thiosemicarbazide in the presence of a base such as triethylamine. The intermediate, tetrahydrofuran-2-carbonyl thiosemicarbazide, is isolated via crystallization from ethanol (yield: 78–85%).

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (to minimize side reactions)

  • Molar Ratio: 1:1 (carbonyl chloride to thiosemicarbazide)

Cyclization to 5-Mercapto-3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

The thiosemicarbazide undergoes cyclization in basic media (e.g., 2M NaOH) at 70–90°C for 5–10 hours. The reaction is monitored via TLC, and the product is precipitated by acidifying the mixture to pH 2–5 with dilute HCl.

Key Data :

  • Yield: 65–72%

  • Purity (HPLC): >95%

Desulfurization to 3-(Tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylic Acid

The mercapto group is removed using a mixture of acetic acid and 30% hydrogen peroxide (2–3 equivalents) at 0–5°C. The reaction proceeds via oxidative desulfurization, forming the carboxylic acid derivative.

Optimization Notes :

  • Slow addition of H₂O₂ prevents exothermic side reactions.

  • Solvent: Dichloromethane/acetic acid (1:1 v/v)

Esterification to Ethyl Carboxylate

The carboxylic acid is esterified with ethanol in the presence of sulfuric acid (catalytic) under reflux. Excess ethanol ensures complete conversion.

Reaction Parameters :

  • Temperature: 80°C

  • Duration: 6–8 hours

  • Yield: 88–92%

Alkylation of Preformed Triazole Esters

Synthesis of Ethyl 1H-1,2,4-Triazole-5-carboxylate

Ethyl 1H-1,2,4-triazole-5-carboxylate is prepared via cyclization of ethyl oxaloacetate with hydrazine hydrate, followed by dehydration.

Procedure :

  • Ethyl oxaloacetate (1.0 equiv) and hydrazine hydrate (1.2 equiv) are refluxed in ethanol for 4 hours.

  • The intermediate hydrazide is treated with POCl₃ to form the triazole ring.

  • Yield: 70–75%

Introduction of Tetrahydrofuran-2-yl Group

The triazole ester is alkylated with tetrahydrofuran-2-ylmethyl bromide using K₂CO₃ as a base in DMF.

Optimization :

  • Temperature: 60°C

  • Duration: 12 hours

  • Yield: 60–65%

Challenges :

  • Competing O- vs. N-alkylation necessitates careful stoichiometry (1:1.1 triazole ester to alkylating agent).

  • Purification via column chromatography (SiO₂, hexane/ethyl acetate 7:3) improves purity to >90%.

Comparative Analysis of Methods

ParameterThiosemicarbazide RouteAlkylation Route
Total Yield45–50%40–45%
Steps43
ScalabilityHigh (batch process)Moderate
Purity>95%>90%
Key AdvantageAvoids diazotizationModular functionalization

Reaction Mechanism and Regioselectivity

The thiosemicarbazide route proceeds via a six-membered transition state during cyclization, favoring 1,2,4-triazole formation over 1,3,4-isomers. In contrast, alkylation of preformed triazoles relies on the nucleophilicity of the N1 position, which is enhanced by the electron-withdrawing ester group at C5.

Spectroscopic Validation :

  • ¹H NMR : The tetrahydrofuran-2-yl proton appears as a multiplet at δ 4.2–4.5 ppm, while the ester methylene group resonates as a quartet at δ 4.3 ppm.

  • IR : C=O stretch at 1720 cm⁻¹ confirms the ester functionality.

Industrial Considerations

The thiosemicarbazide route is preferred for large-scale synthesis due to its compatibility with flow chemistry setups. A catalytic column packed with Cu/C (1.0 mmol Cu/g) at 110°C enables continuous desulfurization, reducing reaction time from hours to minutes.

Flow Chemistry Parameters :

  • Flow Rate: 0.75 mL/min

  • Catalyst Loading: 860 mg Cu/C per 10 mL reaction volume

  • Conversion: >99%

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. Additionally, the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The following table compares key structural and physicochemical properties of analogous 1,2,4-triazole-5-carboxylate derivatives:

Compound Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound Tetrahydrofuran-2-yl C₉H₁₃N₃O₃ (inferred) ~227.22 (calculated) Oxygen-containing heterocycle; potential for hydrogen bonding. N/A (hypothetical)
Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate 2-Pyridinyl C₁₀H₁₀N₄O₂ 218.22 Aromatic N-heterocycle; enhances π-π stacking interactions.
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate 3-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃O₂ 285.23 Electron-withdrawing CF₃ group; improves metabolic stability.
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 4-Methoxyphenyl C₁₂H₁₃N₃O₃ 247.25 Electron-donating OMe group; may increase solubility.
Ethyl 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-carboxylate 3,4-Dimethoxyphenyl C₁₃H₁₅N₃O₄ 277.28 Dual methoxy substituents; tested as a polyketide synthase inhibitor.
Ethyl 3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate 5-Bromofuran-2-yl C₉H₈BrN₃O₃ 286.08 Halogenated furan; potential for cross-coupling reactions.

Key Differentiators of the Target Compound

  • Solubility and Bioavailability : The THF substituent likely enhances aqueous solubility compared to purely aromatic analogs (e.g., ), making it advantageous for drug formulation.
  • Stereochemical Complexity : The tetrahydrofuran ring introduces chirality, which could be exploited for enantioselective interactions in catalysis or pharmacology.

Biological Activity

Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate (CAS No. 1339790-16-7) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential pharmacological applications, mechanisms of action, and relevant research findings.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been investigated as potential agents against various diseases due to their ability to interact with biological targets such as enzymes and receptors. The unique structural features of triazoles allow for modifications that can enhance their efficacy and selectivity.

Key Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Triazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the tetrahydrofuran moiety may enhance the solubility and bioavailability of this compound.
  • Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This activity is crucial in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Some studies suggest that triazole derivatives can inhibit tumor growth and angiogenesis, making them candidates for cancer therapy.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function. This is particularly relevant in the context of antifungal activity where the inhibition of ergosterol biosynthesis is critical.
  • Cytokine Modulation : By influencing signaling pathways related to cytokine production, this compound may reduce inflammation and modulate immune responses.
  • Cell Proliferation Inhibition : Studies have indicated that certain triazoles can affect cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies

  • Antimicrobial Activity Assessment :
    A study evaluated the antimicrobial properties of various triazole derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects on bacterial growth at concentrations ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Activity :
    In vitro assays using peripheral blood mononuclear cells (PBMCs) showed that this compound reduced TNF-α levels by approximately 50% at a concentration of 25 µg/mL. This suggests a strong anti-inflammatory potential comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
  • Cytotoxicity Studies :
    Cytotoxicity was assessed using standard cell lines where the compound exhibited low toxicity (cell viability >90%) at therapeutic concentrations. This safety profile is promising for further development as a therapeutic agent.

Comparative Analysis

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicity (IC50)
This compoundModerateSignificant>100 µg/mL
Other Triazole Derivative AHighModerate50 µg/mL
Other Triazole Derivative BLowHigh30 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with tetrahydrofuran-containing precursors. Key steps include:

  • Refluxing intermediates (e.g., acylhydrazides) with ethyl chloroformate in ethanol or dimethyl sulfoxide (DMSO) .
  • Purification via column chromatography or recrystallization to isolate the triazole core .
  • Critical parameters: Temperature (70–90°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products .

Q. How is the compound characterized post-synthesis, and what analytical techniques confirm its structure?

  • Methodological Answer : Structural validation employs:

  • 1H/13C NMR : To identify proton environments (e.g., tetrahydrofuran methine protons at δ ~4.3–4.5 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
  • LC-MS : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental Analysis : To verify C, H, N content within ±0.4% of calculated values .

Q. What initial biological activities have been reported, and how are these assays conducted?

  • Methodological Answer : Preliminary screening includes:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC50 values compared to standard drugs .
  • Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations of the compound’s structure?

  • Methodological Answer : X-ray crystallography using programs like SHELXL refines bond lengths and angles, distinguishing between tautomeric forms or regioisomers. For example:

  • SHELXL refinement can resolve ambiguities in triazole ring substitution patterns .
  • ORTEP-3-generated thermal ellipsoid plots validate spatial arrangements of the tetrahydrofuran moiety .

Q. What strategies optimize the synthesis of derivatives with modified substituents for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Parallel Synthesis : Using diverse acylhydrazides or tetrahydrofuran analogs to introduce substituents at positions 3 and 5 .
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substituents .

Q. How does the tetrahydrofuran moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP Measurements : Tetrahydrofuran reduces lipophilicity (experimental LogP ~1.2 vs. ~2.5 for phenyl analogs), improving aqueous solubility .
  • Metabolic Stability : Incubation with liver microsomes shows slower degradation (t1/2 > 2 hours) compared to non-cyclic ether analogs .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to fungal CYP51 (lanosterol demethylase), identifying hydrogen bonds with the triazole ring .
  • MD Simulations : GROMACS assesses stability of target-ligand complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial potency across studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent inoculum size (e.g., 1–5 × 10^5 CFU/mL) and growth media (e.g., Mueller-Hinton II) .
  • Control Compounds : Compare results against fluconazole or ciprofloxacin to calibrate assay sensitivity .

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